![molecular formula C17H17N5O2S B2490574 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2199477-52-4](/img/structure/B2490574.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, a pyrrolidine ring, a thiophene ring, and an isoxazole ring. Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar functional groups are often synthesized using techniques such as the Huisgen cycloaddition (also known as “Click Chemistry”), which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is planar and aromatic, allowing for delocalization of π-electron density . The cyclopropyl group is a small cycloalkane ring, and the pyrrolidine ring is a simple saturated heterocycle.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. In general, compounds containing triazole rings tend to have good stability and favorable pharmacokinetic properties .Scientific Research Applications
Drug Discovery
Compounds containing the 1,2,3-triazole moiety have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in this field .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They can make specific interactions with different target receptors .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can form covalent bonds with biomolecules, allowing them to be used as probes or tags in biological systems .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They can mimic the structure of natural biomolecules, allowing them to interact with biological systems in a predictable way .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Materials Science
1,2,3-triazoles are used in materials science . They can be used to create materials with specific properties, such as high strength or resistance to heat .
Mechanism of Action
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(13-8-15(24-19-13)16-2-1-7-25-16)21-6-5-12(9-21)22-10-14(18-20-22)11-3-4-11/h1-2,7-8,10-12H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDFDXDVOJKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone |
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